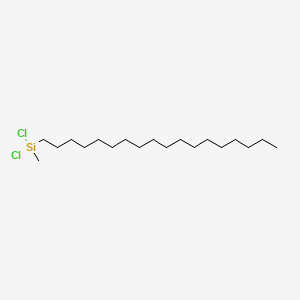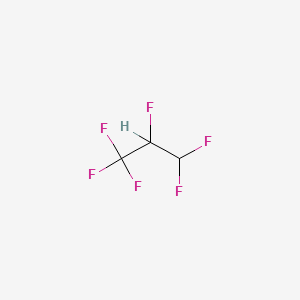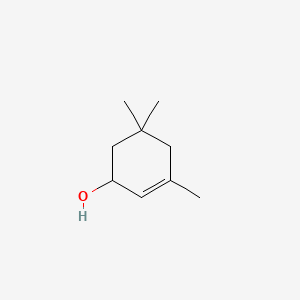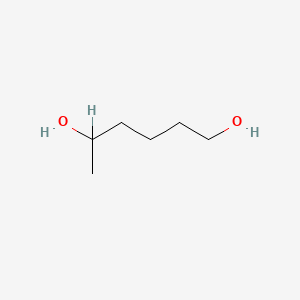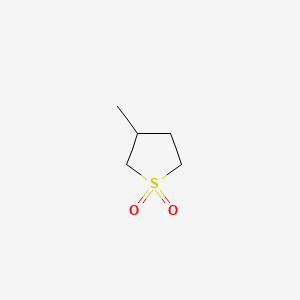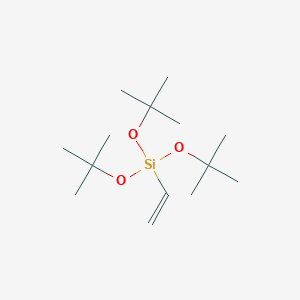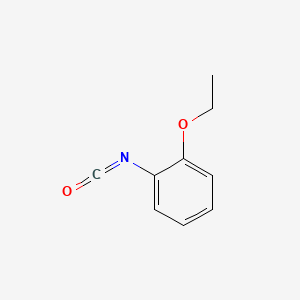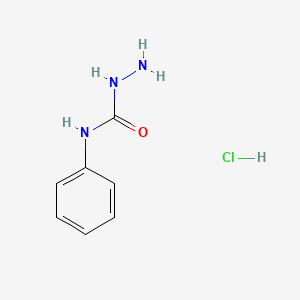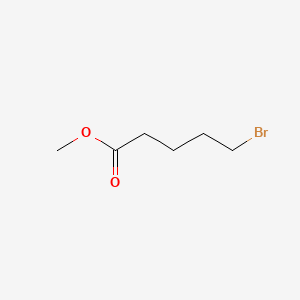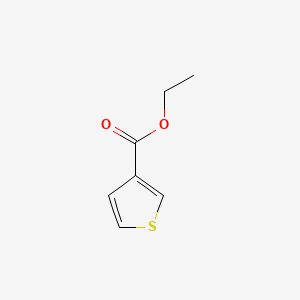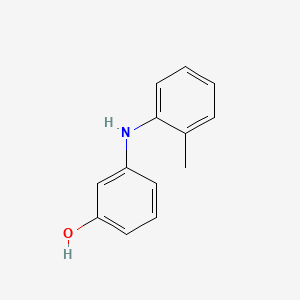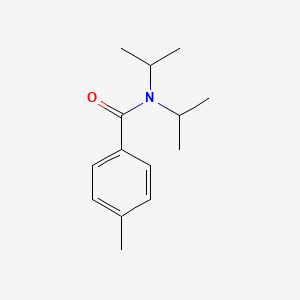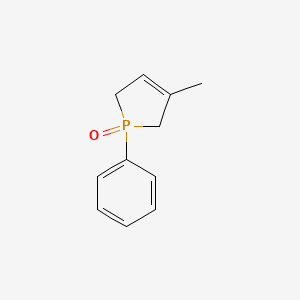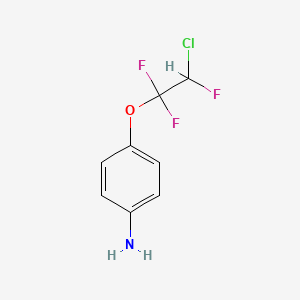
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Vue d'ensemble
Description
“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H6ClF6NO2 . It is also known as "3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine" . This compound is used as an intermediate for the pesticide fluorourea .
Synthesis Analysis
The synthesis of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether . This process occurs in an alkaline environment to obtain an intermediate, which then reacts with 2,6-difluorophenylacetonitrile to obtain the pure product .Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Physical And Chemical Properties Analysis
“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a solid and insoluble in water . It has a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C .Applications De Recherche Scientifique
Agrochemical and Pharmaceutical Industries
- Summary of Application: Compounds with similar structures to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as trifluoromethylpyridines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of these compounds involve complex chemical reactions. The major use of these derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Biological Applications
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-(trifluoromethoxy)aniline, have been used in the synthesis of novel Schiff bases . These Schiff bases have shown a range of biological activities, including antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities .
- Methods of Application: The Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes . The pharmacological properties of the compounds were then investigated .
- Results or Outcomes: The compounds showed good to moderate activity against a range of bacterial species and fungi . One compound showed greater antimalarial and anti-trypanosomal properties with very low to no cytotoxic effects against HeLa cells . All the tested compounds demonstrated good activity against HIV type-1 .
Pesticide Production
- Summary of Application: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is used as an intermediate for the pesticide fluorourea .
- Methods of Application: The compound can be obtained by etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .
- Results or Outcomes: The specific outcomes would depend on the particular synthesis process and the target molecules. However, these compounds generally enable the creation of complex molecular frameworks .
Fourier-Transform Infrared and FT-Raman Spectra
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 4-chloro-2-(trifluoromethyl)aniline, have been studied using Fourier-transform (FT) infrared and FT-Raman spectra .
- Methods of Application: The compound was subjected to FT infrared and FT-Raman spectroscopic analysis .
- Results or Outcomes: The specific outcomes would depend on the particular spectroscopic analysis. However, these studies generally provide valuable information about the molecular structure and vibrational modes of the compound .
Pesticide Synthesis
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-{2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,3-cyclohexanedione, are used in the synthesis of pesticides like tembotrione .
- Methods of Application: The compound can be obtained by reacting appropriate precursors .
- Results or Outcomes: The specific outcomes would depend on the particular synthesis process and the target molecules. However, these compounds generally enable the creation of complex molecular frameworks .
Propriétés
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGYZGOFPUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303446 | |
| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline | |
CAS RN |
403-61-2 | |
| Record name | 403-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



